molecular formula C8H11NO2 B8274531 alpha-(Acetyloxy)-alpha-methylcyclopropaneacetonitrile CAS No. 60629-96-1

alpha-(Acetyloxy)-alpha-methylcyclopropaneacetonitrile

Cat. No. B8274531
M. Wt: 153.18 g/mol
InChI Key: GZNUFLFCSLYHDO-UHFFFAOYSA-N
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Patent
US07812028B2

Procedure details

To a well stirred and ice-cooled solution of 2-cyclopropyl-2-trimethylsilanyloxy-propionitrile (188.5 g, 1.03 mol) in acetonitrile (1000 mL) was added acetic anhydride (194 mL, 2.06 mol) and scandium trifluoromethanesulfonate (5 g, 10.3 mmol). The temperature rose to ˜10° C. and stirring was continued for 15′ at room temperature. The solvent was evaporated in vacuo and the residue was distilled to yield 138 g of the title compound as colorless liquid, bp: 84-86° C./6 mbar.
Quantity
188.5 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
194 mL
Type
reactant
Reaction Step Two
Name
scandium trifluoromethanesulfonate
Quantity
5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]([O:8][Si](C)(C)C)([CH3:7])[C:5]#[N:6])[CH2:3][CH2:2]1.[C:13](OC(=O)C)(=[O:15])[CH3:14]>C(#N)C.FC(F)(F)S([O-])(=O)=O.[Sc+3].FC(F)(F)S([O-])(=O)=O.FC(F)(F)S([O-])(=O)=O>[C:13]([O:8][C:4]([CH3:7])([CH:1]1[CH2:3][CH2:2]1)[C:5]#[N:6])(=[O:15])[CH3:14] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
188.5 g
Type
reactant
Smiles
C1(CC1)C(C#N)(C)O[Si](C)(C)C
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
194 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
scandium trifluoromethanesulfonate
Quantity
5 g
Type
catalyst
Smiles
FC(S(=O)(=O)[O-])(F)F.[Sc+3].FC(S(=O)(=O)[O-])(F)F.FC(S(=O)(=O)[O-])(F)F

Conditions

Stirring
Type
CUSTOM
Details
To a well stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to ˜10° C.
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(C#N)(C1CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 138 g
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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